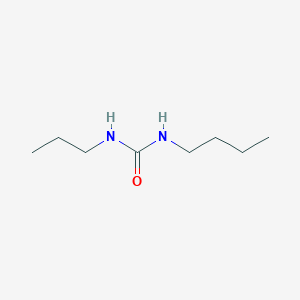

1-Butyl-3-propylurea

Cat. No. B8680700

Key on ui cas rn:

38014-62-9

M. Wt: 158.24 g/mol

InChI Key: GCOXCQKMIUIYOR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05158808

Procedure details

205.76 Grams (3.48 moles) of n-propylamine were charged to a 1-1., round bottom flask equipped with stirrer, thermometer, reflux condenser and addition funnel. 313.7 Grams (3.16 moles) of butyl isocyanate were charged to the addition funnel and added to the flask with stirring at a rate which maintained the contents at about 60°-65° C. Toluene was added to dissolve the solid product for transfer to a stripping vessel. The crude product solution was about 92 area % ureas on a solvent-free basis by gas chromatography. The crude product solution was freed of most of the solvent and lights under vacuum with a rotary evaporator leaving 480.6 g of pale yellow solid melting from 68°-70° C. Infrared analysis showed a clean spectrum in agreement with the proposed structure's functionality. The gas chromatograph showed three, major peaks in a 1:2:1 ratio indicating possible `scrambling` of alkyl groups and a statistically determined ratio of products.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ureas

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8]>C1(C)C=CC=CC=1>[CH2:1]([NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11])[CH2:2][CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.48 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N

|

Step Two

|

Name

|

|

|

Quantity

|

3.16 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N=C=O

|

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

ureas

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at a rate which

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

, round bottom flask equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser and addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained the contents at about 60°-65° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the solid product for transfer to a stripping vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)NC(=O)NCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 480.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 96.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |